molecular formula C13H16FN3O3 B8500677 2-fluoro-N-(1-methyl-4-piperidyl)-4-nitro-benzamide CAS No. 957855-56-0

2-fluoro-N-(1-methyl-4-piperidyl)-4-nitro-benzamide

Cat. No. B8500677
CAS RN: 957855-56-0
M. Wt: 281.28 g/mol
InChI Key: UKUMSJRCAHIOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(1-methyl-4-piperidyl)-4-nitro-benzamide is a useful research compound. Its molecular formula is C13H16FN3O3 and its molecular weight is 281.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-(1-methyl-4-piperidyl)-4-nitro-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(1-methyl-4-piperidyl)-4-nitro-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

957855-56-0

Molecular Formula

C13H16FN3O3

Molecular Weight

281.28 g/mol

IUPAC Name

2-fluoro-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide

InChI

InChI=1S/C13H16FN3O3/c1-16-6-4-9(5-7-16)15-13(18)11-3-2-10(17(19)20)8-12(11)14/h2-3,8-9H,4-7H2,1H3,(H,15,18)

InChI Key

UKUMSJRCAHIOKR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Fluoro-4-nitrobenzoic acid (Aldrich; 3 g, 16.21 mmol), 4-Amino-1-methylpiperidine (Fluorochem; 2.03 g, 17.83 mmol), HATU (6.77 g, 17.83 mmol), DIPEA (8.5 mL, 48.63 mmol) and DMF (30 mL) were combined and stirred at ambient temperature for 18 hrs. Solvents evaporated and partitioned between DCM (200 ml) and water (100 ml). The aqueous phase was re-extracted with DCM (100 ml). The combined organic phases were dried (MgSO4) and evaporated. The resultant material was taken up in DCM and purified on silica eluting with a gradient of 0-5% 2M ammonia in MeOH/DCM then 5% 2M ammonia in MeOH/DCM. Fractions containing product were combined and evaporated to give the title compound as a yellow solid (2.67 g, 59%)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Name
Quantity
6.77 g
Type
reactant
Reaction Step Three
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
59%

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